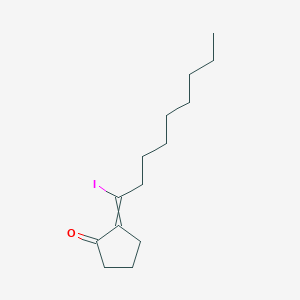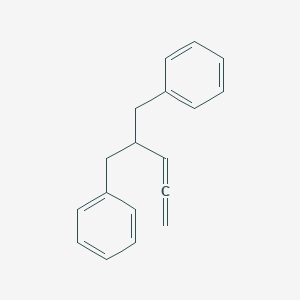![molecular formula C14H30O4 B14191627 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol CAS No. 920761-23-5](/img/structure/B14191627.png)
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is an organic compound with the molecular formula C14H30O4. It is a versatile chemical used in various industrial applications due to its unique structural properties. The compound contains three hydroxyl groups, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with 1-octanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of 1-octanol reacts with the hydroxyl group of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification reactions. The process is optimized for high yield and purity, often using catalysts to accelerate the reaction. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a crosslinking agent, enhancing the mechanical properties of polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
- 1,1,1-Trimethylolpropane
- 1,1,1-Tris(hydroxymethyl)propane
Uniqueness
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics, such as surfactants and emulsifiers .
Propriétés
Numéro CAS |
920761-23-5 |
|---|---|
Formule moléculaire |
C14H30O4 |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
2-ethyl-2-(1-hydroxyoctoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C14H30O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h13,15-17H,3-12H2,1-2H3 |
Clé InChI |
QXVDVLKWWGFOBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(O)OCC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)



![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


